(2-Isopropoxy-2-oxo-ethyl)-triphenyl-phosphonium;chloride

Catalog No.
S13628094
CAS No.
M.F
C23H24ClO2P
M. Wt
398.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(2-Isopropoxy-2-oxo-ethyl)-triphenyl-phosphonium;c...

Product Name

(2-Isopropoxy-2-oxo-ethyl)-triphenyl-phosphonium;chloride

IUPAC Name

(2-oxo-2-propan-2-yloxyethyl)-triphenylphosphanium;chloride

Molecular Formula

C23H24ClO2P

Molecular Weight

398.9 g/mol

InChI

InChI=1S/C23H24O2P.ClH/c1-19(2)25-23(24)18-26(20-12-6-3-7-13-20,21-14-8-4-9-15-21)22-16-10-5-11-17-22;/h3-17,19H,18H2,1-2H3;1H/q+1;/p-1

InChI Key

LJDBHVRQOVOVKY-UHFFFAOYSA-M

Canonical SMILES

CC(C)OC(=O)C[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[Cl-]

(2-Isopropoxy-2-oxo-ethyl)-triphenyl-phosphonium chloride is a phosphonium salt characterized by its triphenylphosphonium cation and an isopropoxy-oxoethyl anion. Its chemical formula is C21H20ClOPC_{21}H_{20}ClOP with a molecular weight of approximately 354.81 g/mol. This compound exhibits a melting point range of 243-245 °C, indicating its solid state at room temperature. The structure features a phosphonium center bound to three phenyl groups and an isopropoxy-2-oxoethyl group, contributing to its unique chemical properties and potential applications in organic synthesis and medicinal chemistry .

The reactivity of (2-Isopropoxy-2-oxo-ethyl)-triphenyl-phosphonium chloride is primarily attributed to the electrophilic nature of the phosphorus atom. It can participate in various nucleophilic substitution reactions, where the chloride ion can be replaced by other nucleophiles, leading to the formation of new phosphonium salts. Additionally, this compound can undergo deprotonation reactions under basic conditions, facilitating the formation of phosphine derivatives .

The synthesis of (2-Isopropoxy-2-oxo-ethyl)-triphenyl-phosphonium chloride can be achieved through several methods:

  • Phosphination Reaction: Reacting triphenylphosphine with 2-isopropoxyacetyl chloride under controlled conditions to yield the desired phosphonium salt.
  • Quaternization: The reaction of triphenylphosphine with 2-isopropoxy-2-oxoethyl bromide or iodide can also produce the corresponding phosphonium salt through quaternization.
  • Solvent-Free Methods: Recent advancements in green chemistry suggest that solvent-free conditions may be applied for the synthesis, reducing environmental impact while maintaining high yields .

(2-Isopropoxy-2-oxo-ethyl)-triphenyl-phosphonium chlorideIsopropoxy group enhances lipophilicityOrganic synthesis, pharmaceuticals(2-Oxopropyl)(triphenyl)phosphonium chlorideLacks isopropoxy groupOrganic synthesis(Carbethoxymethyl)triphenylphosphonium bromideContains carbethoxy groupPharmaceutical intermediates(Ethoxycarbonylmethyl)triphenylphosphonium bromideFeatures ethoxycarbonyl groupOrganic synthesis

Several compounds share structural similarities with (2-Isopropoxy-2-oxo-ethyl)-triphenyl-phosphonium chloride, including:

  • (2-Oxopropyl)(triphenyl)phosphonium chloride: Similar in structure but lacks the isopropoxy group, affecting its solubility and reactivity.
  • (Carbethoxymethyl)triphenylphosphonium bromide: Contains a carbethoxy group instead of an isopropoxy group, which may alter its biological activity and synthetic utility.
  • (Ethoxycarbonylmethyl)triphenylphosphonium bromide: This compound features an ethoxycarbonyl group and exhibits different reactivity patterns compared to (2-Isopropoxy-2-oxo-ethyl)-triphenyl-phosphonium chloride.

Comparison Table

Compound NameUnique FeaturesPotential

Hydrogen Bond Acceptor Count

3

Exact Mass

398.1202447 g/mol

Monoisotopic Mass

398.1202447 g/mol

Heavy Atom Count

27

Dates

Modify: 2024-08-10

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